Carnidazole
Overview
Description
Carnidazole is an antiprotozoal drug of the nitroimidazole class used in veterinary medicine . It is used to treat Trichomonas infection in pigeons .
Synthesis Analysis
While specific synthesis details for Carnidazole were not found, imidazoles, the class of compounds to which Carnidazole belongs, have been extensively studied. Recent advances in the synthesis of imidazoles involve regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of everyday applications .
Molecular Structure Analysis
Carnidazole has the molecular formula C8H12N4O3S and a molar mass of 244.27 g/mol . The IUPAC name for Carnidazole is O-Methyl [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]carbamothioate .
Physical And Chemical Properties Analysis
Carnidazole has a molecular weight of 244.27 g/mol . The exact physical and chemical properties specific to Carnidazole were not found.
Scientific Research Applications
1. Crystal Structure Analysis
Carnidazole has been studied for its crystal structure properties. A study by (Héctor Novoa de Armas et al., 2006) analyzed the crystal structure of carnidazole form II using synchrotron X-ray powder diffraction. This research provides insights into the polymorphic forms of carnidazole, revealing the structural similarities and differences between these forms. The study of such structures is vital in understanding the physical and chemical properties of the compound.
2. Comparative Studies with Other Nitroimidazoles
Carnidazole is compared with other nitroimidazoles, such as metronidazole, for its pharmacological properties. In a publication by (R. Finberg & R. Guharoy, 2021), the differences and similarities between these compounds are discussed. Such comparative studies are crucial for understanding the unique characteristics and potential applications of carnidazole in various scientific contexts.
3. Photocatalytic Treatment Studies
Carnidazole's degradation via photocatalytic processes has been explored. (Steffi Talwar et al., 2018) investigated the degradation of carnidazole using titanium dioxide as a photocatalyst. This research is significant for environmental applications, particularly in understanding how carnidazole and similar compounds can be broken down in eco-friendly ways.
4. Study of Polymorphic Forms
The study of polymorphic forms of carnidazole provides insights into its material properties. Research by (H. D. Armas et al., 2006) presented data on the polymorphic form 2 of carnidazole, contributing to the understanding of its crystallographic characteristics. Such studies are essential for the development of carnidazole in pharmaceutical and material science applications.
5. Electrochemical Determination in Biological Samples
Carnidazole's detection in biological samples through electrochemical methods has been explored. (A. E. Vilian et al., 2020) developed an electrode material for the detection ofmetronidazole, a compound related to carnidazole. This research is pivotal in improving the detection and quantification methods for nitroimidazoles in biological contexts, which can have significant implications for medical diagnostics and treatment monitoring.
6. Comparative Pathogenicity Studies
The impact of carnidazole on the pathogenicity of bacterial strains has been studied. For instance, research by (C. G. Diniz et al., 2003) investigated how metronidazole, a drug similar to carnidazole, affects the virulence of Bacteroides fragilis group strains. Understanding such effects is crucial in assessing the clinical implications of carnidazole and similar compounds in treating infections.
7. Understanding Resistance Mechanisms
Studies have also focused on understanding the mechanisms of resistance to drugs like carnidazole. (Y. Qu & J. Spain, 2011) explored the catabolic pathway of 2-nitroimidazole, a class to which carnidazole belongs, and its role in antibiotic resistance. This research is essential for developing strategies to overcome resistance and improve the efficacy of treatments involving carnidazole.
8. Photosynthesis Inhibition Mechanism
Another interesting application is in studying the effects of carnidazole on biological processes like photosynthesis. (Y. Marcus et al., 2016) investigated how ornidazole, a related compound, inhibits photosynthesis. Such studies can provide valuable insights into the broader biological impacts of carnidazole and related drugs.
Safety And Hazards
Future Directions
While specific future directions for Carnidazole were not found, the development of imidazole- and benzimidazole-based drugs is an active and attractive topic in medicinal chemistry . An increasing number of imidazole and benzimidazole derivatives have been explored, and related research is ongoing with infinite potentiality .
properties
IUPAC Name |
O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2/h5H,3-4H2,1-2H3,(H,9,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEVHVURWWTPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194957 | |
Record name | Carnidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carnidazole | |
CAS RN |
42116-76-7 | |
Record name | Carnidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42116-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carnidazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042116767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carnidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carnidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carnidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARNIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH5KI819JG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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